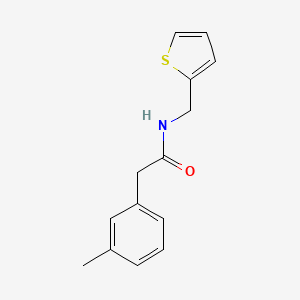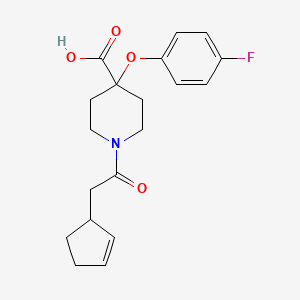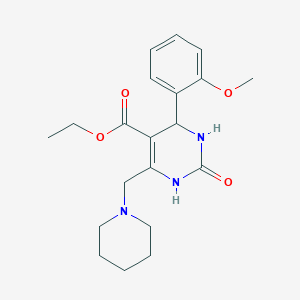
N-(2-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as MPMPU, is a chemical compound that has been extensively studied for its potential applications in various fields of research. This compound has unique properties that make it an attractive target for scientists who are interested in its synthesis, mechanism of action, and potential applications.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. These enzymes and proteins play a key role in various biological processes, such as cell division, DNA replication, and protein synthesis. By inhibiting these enzymes and proteins, this compound may be able to prevent the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic patients.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific application and dosage. In general, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It may also have neuroprotective effects and improve cognitive function in Alzheimer's disease patients. However, the exact mechanism of these effects is still under investigation, and more research is needed to fully understand the potential benefits and risks of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea for lab experiments is its high purity and stability. This makes it easier to perform experiments and obtain consistent results. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of this compound is its potential toxicity and side effects. It is important to use caution when handling and administering this compound, and to carefully monitor its effects on cells and organisms.
Future Directions
There are many potential future directions for research on N-(2-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of this compound in more detail, with the goal of identifying new drug targets and improving the efficacy and safety of this compound-based treatments. Additionally, more research is needed to fully understand the potential applications of this compound in various fields of research, such as drug discovery, biochemistry, and pharmacology.
Synthesis Methods
The synthesis of N-(2-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the reaction of 2-aminopyridine with 2-methylphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product by the addition of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and concentration of reactants.
Scientific Research Applications
N-(2-methylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In biochemistry, this compound has been used as a tool to study the structure and function of proteins, enzymes, and other biomolecules. In pharmacology, this compound has been evaluated for its potential as a drug target for the treatment of various diseases.
properties
IUPAC Name |
1-(2-methylphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-6-3-4-8-12(10)16-14(18)17-13-9-5-7-11(2)15-13/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJUNTVVCNUAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate](/img/structure/B5418194.png)
![5-allyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5418202.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5418204.png)



![3-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B5418239.png)
![4-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5418240.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5418241.png)
![4-methyl-N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5418245.png)
![2-[7-acetyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenyl acetate](/img/structure/B5418248.png)
![(2E)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-3-phenylacrylamide](/img/structure/B5418261.png)
![benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]glycinate](/img/structure/B5418267.png)